Product packaging for 5,8-Dibromoquinolin-3-amine(Cat. No.:)

5,8-Dibromoquinolin-3-amine

Cat. No.: B13195426
M. Wt: 301.96 g/mol
InChI Key: ZQZSIPWCRVXMQP-UHFFFAOYSA-N
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Description

5,8-Dibromoquinolin-3-amine (CAS: To be determined

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6Br2N2 B13195426 5,8-Dibromoquinolin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Br2N2

Molecular Weight

301.96 g/mol

IUPAC Name

5,8-dibromoquinolin-3-amine

InChI

InChI=1S/C9H6Br2N2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2

InChI Key

ZQZSIPWCRVXMQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Br)C=C(C=N2)N)Br

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 5,8 Dibromoquinolin 3 Amine

Reaction Mechanisms of Bromination in Quinoline (B57606) Systems

The bromination of quinoline is a classic example of electrophilic aromatic substitution, where the outcome is highly dependent on the reaction conditions. The nitrogen atom in the quinoline ring deactivates the pyridine (B92270) ring towards electrophilic attack. Consequently, substitution primarily occurs on the benzene (B151609) ring, favoring positions 5 and 8. orientjchem.orgarsdcollege.ac.in

Vapor-phase bromination of quinoline at 300°C yields 3-bromoquinoline, while at 500°C, 2-bromoquinoline (B184079) is the main product. arsdcollege.ac.in The synthesis of polybromoquinolines can be achieved through methods like the NBS-mediated bromination and dehydrogenation of tetrahydroquinolines. nih.govrsc.org In this one-pot process, N-bromosuccinimide (NBS) acts as both an electrophilic brominating agent and an oxidant for the dehydrogenation of the tetrahydroquinoline ring. nih.govrsc.org The proposed mechanism involves an initial electrophilic bromination on the electron-rich benzene ring, followed by a radical dehydrogenation process to yield the multi-brominated quinoline. nih.govrsc.org

For the synthesis of specific isomers like 5,8-dibromoquinoline (B185300), direct bromination can be challenging due to the formation of other isomers. rsc.org An alternative approach involves the use of a directing group. For instance, in analogous iodination studies, the use of silver sulfate (B86663) in sulfuric acid directs the electrophile to the 5 and 8 positions by coordinating to the quinoline nitrogen. A similar strategy could theoretically be applied for bromination.

Reagent/ConditionProduct(s)Mechanism Type
Br₂ (vapor phase), 300°C3-BromoquinolineElectrophilic Aromatic Substitution
Br₂ (vapor phase), 500°C2-BromoquinolineElectrophilic Aromatic Substitution
NBS, radical initiator (e.g., AIBN)PolybromoquinolinesElectrophilic Bromination/Radical Dehydrogenation
I₂/Ag₂SO₄, H₂SO₄5,8-DiiodoquinolineDirected Electrophilic Aromatic Substitution

Detailed Mechanisms of Amination Reactions

The introduction of an amino group onto a quinoline ring, particularly a haloquinoline, can proceed through several mechanistic pathways.

Nucleophilic aromatic substitution (SNAr) is a common mechanism for the amination of haloquinolines. Quinoline itself is susceptible to nucleophilic substitution, primarily at the 2-position, and if that is blocked, at the 4-position. orientjchem.org The presence of bromine atoms, as in 5,8-dibromoquinoline, provides sites for nucleophilic attack by amines. These reactions are typically facilitated by a base.

A well-established pathway is the Michael addition-elimination reaction. For instance, the reaction of a (Z)-β-chlorovinyl aromatic ketone with an amine proceeds via an intermolecular Michael addition, followed by the elimination of a chloride ion to produce an enamine intermediate. organic-chemistry.org This enamine can then undergo intramolecular N-arylation to form a quinolin-4(1H)-one. organic-chemistry.org

Vicarious nucleophilic substitution (VNS) is another relevant mechanism, particularly for nitroquinolines. mdpi.comresearchgate.net This reaction involves the nucleophilic addition of a carbanion or another nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group (often hydrogen) from an adjacent carbon. mdpi.com While typically applied to nitroaromatics, the principles can be extended to other activated quinoline systems.

Deprotonation is a critical step in many amination reactions. In the synthesis of amines from amides via the Hofmann rearrangement, the process begins with the deprotonation of a primary amide by a base. libretexts.org This is followed by bromination of the nitrogen and subsequent rearrangement. libretexts.org

In the context of quinoline synthesis, deprotonation is essential for generating reactive intermediates. For example, in the formation of pyrroloquinolines, a quinolinium salt is deprotonated with a base like triethylamine (B128534) to form a quinolinium ylide. beilstein-journals.org This ylide then reacts with electron-poor alkenes. beilstein-journals.org

Catalytic Cycles in Transition Metal-Mediated Transformations (e.g., Palladium Catalysis)

Transition metals, particularly palladium, are widely used to catalyze cross-coupling reactions involving haloquinolines. chim.itfrontiersin.orgnih.gov These reactions are invaluable for creating carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the haloquinoline (e.g., 5,8-dibromoquinoline) to form a Pd(II) intermediate.

Transmetalation (for Suzuki) or Coordination/Deprotonation (for Buchwald-Hartwig): In a Suzuki coupling, an organoboron compound transfers its organic group to the palladium center. In a Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

For instance, the Suzuki-Miyaura arylation of 2-chloroquinolines has been achieved using a palladium catalyst. chim.it Similarly, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds. princeton.edu The regioselectivity of these reactions can be controlled; for example, the Sonogashira coupling on a dibromoquinoline has been shown to occur selectively at the C-6 position. nih.govrsc.org

Catalytic ReactionKey Steps
Suzuki-Miyaura CouplingOxidative Addition, Transmetalation, Reductive Elimination
Buchwald-Hartwig AminationOxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination
Sonogashira CouplingOxidative Addition, Transmetalation (with a copper acetylide), Reductive Elimination

Electrophilic and Nucleophilic Aromatic Substitution Pathways of Quinoline Derivatives

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the reaction pathway dictated by the nature of the substituents and the reaction conditions.

Electrophilic Aromatic Substitution: As mentioned earlier, the pyridine ring is deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution occurs preferentially on the benzene ring at positions 5 and 8. orientjchem.orgarsdcollege.ac.in The presence of an activating group on the benzene ring can further direct the substitution.

Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is more susceptible to nucleophilic attack than the benzene ring. Nucleophilic substitution on the quinoline ring typically occurs at the 2- and 4-positions. orientjchem.org The presence of halogen atoms, as in 5,8-dibromoquinoline, provides sites for nucleophilic substitution on the benzene ring, often requiring forcing conditions or the presence of a strong base.

The synthesis of quinoline derivatives can also proceed through radical pathways. For example, photocatalytically generated imine radicals can undergo intramolecular Michael addition (nucleophilic) or anti-Michael addition (electrophilic) to form different substituted quinolines depending on the base used. chemrxiv.org

Povarov-Type Reaction Mechanisms for Quinoline Ring Formation

The Povarov reaction is a powerful method for synthesizing quinoline derivatives, typically involving the reaction of an aniline (B41778), an aldehyde, and an activated alkene in the presence of a Lewis acid. wikipedia.orgjst.org.in It is classified as a formal [4+2] cycloaddition, though it often proceeds through a stepwise mechanism. wikipedia.org

The general mechanism begins with the condensation of the aniline and aldehyde to form a Schiff base (an imine). wikipedia.orgjst.org.in The Lewis acid then activates the imine towards electrophilic attack by the electron-rich alkene. wikipedia.org This results in the formation of a carbocationic intermediate, which then undergoes an intramolecular electrophilic aromatic substitution with the aniline ring to close the quinoline ring. wikipedia.orgjst.org.in Subsequent elimination steps lead to the final aromatic quinoline product. wikipedia.org

Variations of the Povarov reaction exist, including three-component and four-component reactions. wikipedia.orgrsc.org For example, a microwave-assisted Povarov-type reaction of anilines, alkynes, and paraformaldehyde has been developed. rsc.org DFT studies have provided a deeper understanding of the Povarov reaction, indicating that it can be a domino process involving a Lewis acid-catalyzed aza-Diels-Alder reaction followed by a hydrogen shift. rsc.org

Derivatization and Advanced Functionalization Strategies Utilizing 5,8 Dibromoquinolin 3 Amine

Synthesis of Novel Quinoline (B57606) Analogs from the 5,8-Dibromoquinolin-3-amine Core

The this compound core is a foundational building block for creating a variety of quinoline analogs. The presence of reactive bromine and amine functionalities allows for sequential or orthogonal chemical transformations. Synthetic strategies often involve leveraging the differential reactivity of these sites to introduce new substituents and build molecular complexity.

For instance, the bromine atoms can be targeted for cross-coupling reactions to introduce aryl, alkyl, or alkynyl groups, while the amino group can undergo reactions such as acylation or alkylation. This multi-faceted reactivity allows for the systematic construction of libraries of quinoline derivatives, which is essential for structure-activity relationship (SAR) studies in drug discovery. The synthesis of such analogs is a key step in exploring the chemical space around the quinoline scaffold.

Transformations Involving the Amino Group

The amino group at the C-3 position is a key handle for a variety of chemical transformations, acting as a potent nucleophile and a site for the introduction of diverse functional groups.

The amino group of this compound can undergo N-alkylation and N-arylation reactions to form secondary and tertiary amines. These reactions typically proceed via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. msu.edu

Alkylation: Direct alkylation can be achieved by reacting the amine with alkyl halides. The nucleophilicity of the amino group facilitates the displacement of the halide, forming a new carbon-nitrogen bond. msu.edu The reaction of a primary amine with an alkyl bromide, for example, can yield the corresponding secondary amine. msu.edu

Arylation: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming aryl-amine bonds. nih.gov These reactions allow for the coupling of the quinoline amine with a wide range of aryl halides or triflates. Recent advancements have even demonstrated nickel-catalyzed C-N cross-coupling reactions that can be driven by photoexcitation, offering a milder alternative to traditional palladium catalysis. nih.gov These methods are highly valued for their broad substrate scope and functional group tolerance. nih.govnih.gov

Reaction TypeReagents/CatalystsDescriptionReference
AlkylationAlkyl Halides (e.g., R-Br)Direct SN2 reaction where the amine acts as a nucleophile to displace the halide. msu.edu
Arylation (Buchwald-Hartwig)Aryl Halides (Ar-X), Palladium Catalyst (e.g., Pd(OAc)2), Ligand (e.g., RuPhos, BrettPhos), Base (e.g., LiHMDS)Palladium-catalyzed cross-coupling to form a C-N bond between the quinoline amine and an aryl group. nih.gov
Arylation (Photocatalytic)Aryl Halides (Ar-Br), Ni(II) salt (e.g., NiBr2·3H2O), Base, Light (e.g., 365 nm LED)A nickel-catalyzed C-N coupling initiated by photoinduced electron transfer between the amine and Ni(II). nih.gov

The lone pair of electrons on the nitrogen atom of the amino group makes it an effective nucleophile, enabling reactions with a variety of electrophiles to form new derivatives. This reactivity is fundamental to expanding the library of compounds derived from this compound.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a robust reaction that introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. This functional group is a common feature in many therapeutic agents.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is often reversible and can be used to introduce a wide range of substituents. nih.gov

The nucleophilicity of amines generally increases with basicity, following the trend of primary amines being less nucleophilic than secondary amines. masterorganicchemistry.com However, steric hindrance can play a significant role, with bulky groups reducing nucleophilicity. masterorganicchemistry.com These derivatization reactions are crucial for modifying the physicochemical properties of the parent compound, such as polarity, volatility, and solubility, which is often necessary for analytical purposes or biological screening. researchgate.net

Reactions at Bromine Centers

The two bromine atoms at the C-5 and C-8 positions of the quinoline ring are prime sites for modification, primarily through metal-catalyzed cross-coupling reactions and halogen-metal exchange.

The bromine atoms on the quinoline ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction couples the dibromoquinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This is a widely used method for introducing aryl or vinyl substituents.

Sonogashira Coupling: This reaction involves the coupling of the dibromoquinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a reliable method for synthesizing alkynyl-substituted quinolines.

Heck Coupling: This reaction forms a new C-C bond by reacting the dibromoquinoline with an alkene in the presence of a palladium catalyst and a base.

These cross-coupling reactions can be performed selectively at one bromine position over the other by carefully controlling reaction conditions or by leveraging subtle differences in the reactivity of the C-5 and C-8 positions. This selectivity is crucial for the stepwise and controlled synthesis of complex, unsymmetrically substituted quinoline derivatives.

Coupling ReactionCoupling PartnerCatalyst SystemBond Formed
Suzuki-MiyauraOrganoboron Reagent (e.g., Ar-B(OH)2)Palladium Catalyst + BaseC-C (Aryl/Vinyl)
SonogashiraTerminal Alkyne (e.g., R-C≡CH)Palladium Catalyst + Copper(I) Co-catalystC-C (Alkynyl)
HeckAlkene (e.g., CH2=CHR)Palladium Catalyst + BaseC-C (Alkenyl)

Halogen-metal exchange is a powerful technique for converting the C-Br bonds into more reactive organometallic species, which can then be trapped with various electrophiles. wikipedia.org This two-step process significantly expands the range of possible functionalizations at the C-5 and C-8 positions.

The reaction is typically performed at low temperatures using organolithium reagents, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). tcnj.edu The organolithium reagent exchanges its lithium atom for the bromine atom on the quinoline ring, generating a highly reactive aryllithium intermediate. ias.ac.in This intermediate is a potent nucleophile and can react with a wide array of electrophiles, including:

Aldehydes and ketones (to form alcohols)

Carbon dioxide (to form carboxylic acids)

Isocyanates (to form amides)

Alkyl halides (to form alkylated quinolines)

The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making aryl bromides common substrates for this transformation. wikipedia.org A key advantage of this method is the ability to generate a nucleophilic carbon center on the quinoline ring, which can then be used to form bonds with a diverse set of electrophilic partners, providing access to derivatives that are not readily accessible through cross-coupling methods. tcnj.eduias.ac.in

Regioselective Functionalization of the Quinoline Ring System

The strategic derivatization of the this compound scaffold is pivotal for the development of novel compounds with tailored properties. The presence of two bromine atoms at the C5 and C8 positions of the quinoline ring offers a unique opportunity for selective functionalization. The differential electronic and steric environments of these two positions allow for regioselective reactions, enabling the stepwise introduction of various substituents. This controlled approach is crucial for systematically exploring the structure-activity relationships of new derivatives.

The primary strategies for achieving regioselective functionalization of this compound revolve around transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The choice of catalyst, ligands, and reaction conditions can influence the selective reaction at either the C5 or C8 position.

Research into the reactivity of analogous dihaloquinoline systems provides valuable insights into the potential for regioselective functionalization of this compound. For instance, studies on other dibromoquinolines have demonstrated that the bromine atom at the C5 position is often more sterically accessible and may exhibit different electronic properties compared to the bromine at the C8 position, potentially leading to preferential reaction at one site over the other.

A critical aspect of these advanced functionalization strategies is the ability to perform sequential couplings. A first regioselective reaction, for example at the C5 position, would yield a mono-substituted product. This intermediate can then be isolated and subjected to a second coupling reaction at the C8 position, allowing for the introduction of a different functional group. This stepwise approach provides maximum control over the final structure of the derivatized quinoline.

Detailed Research Findings

While specific studies on the regioselective functionalization of this compound are not extensively documented in publicly available literature, the principles of such transformations are well-established in organic synthesis. The following tables illustrate the expected outcomes of regioselective Suzuki-Miyaura and Buchwald-Hartwig reactions based on the known reactivity of similar dihalo-heterocyclic compounds.

Table 1: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. By carefully selecting the palladium catalyst and ligands, it is possible to achieve selective coupling at either the C5 or C8 position of this compound. The table below presents hypothetical yet chemically plausible examples of such regioselective transformations.

EntryReactant (Arylboronic Acid)Catalyst/LigandPosition of FunctionalizationProductYield (%)
1Phenylboronic acidPd(PPh₃)₄C55-Phenyl-8-bromoquinolin-3-amine75
24-Methoxyphenylboronic acidPd(dppf)Cl₂C55-(4-Methoxyphenyl)-8-bromoquinolin-3-amine82
3Thiophene-2-boronic acidPd₂(dba)₃ / SPhosC88-(Thiophen-2-yl)-5-bromoquinolin-3-amine68
4Pyridine-3-boronic acidPd(OAc)₂ / XPhosC88-(Pyridin-3-yl)-5-bromoquinolin-3-amine71

Table 2: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the regioselectivity of this reaction on the this compound scaffold can be controlled through the judicious choice of the catalytic system. The following table provides illustrative examples of regioselective amination reactions. The functionalization of 5-bromo-8-benzyloxyquinoline via Hartwig-Buchwald amination has been reported, demonstrating the feasibility of selective C-N bond formation at the 5-position ias.ac.in.

EntryAmineCatalyst/LigandPosition of FunctionalizationProductYield (%)
1MorpholinePd₂(dba)₃ / BINAPC55-Morpholino-8-bromoquinolin-3-amine85
2PiperidinePd(OAc)₂ / RuPhosC55-Piperidino-8-bromoquinolin-3-amine88
3Aniline (B41778)Pd₂(dba)₃ / XantphosC8N-Phenyl-8-amino-5-bromoquinolin-3-amine65
4BenzylaminePd(OAc)₂ / BrettPhosC8N-Benzyl-8-amino-5-bromoquinolin-3-amine70

The ability to selectively functionalize the this compound ring system opens up a vast chemical space for the synthesis of novel derivatives. These advanced strategies are instrumental in the development of new molecules with potential applications in various fields of chemical and pharmaceutical research.

Advanced Spectroscopic and Analytical Characterization Methodologies in Quinoline Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 5,8-Dibromoquinolin-3-amine is expected to show distinct signals for each of the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing bromine atoms and the electron-donating amine group. Protons on the pyridine (B92270) ring (H-2 and H-4) would typically appear at lower fields compared to those on the benzene (B151609) ring (H-6 and H-7). The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. For a related compound, 8-aminoquinoline (B160924), the amine protons appear as a broad singlet at 4.99 ppm in CDCl₃ rsc.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms bonded to the electronegative bromine (C-5 and C-8) and nitrogen (C-3 and C-8a) atoms are expected to be significantly deshielded, appearing at higher chemical shifts. In contrast, carbons ortho and para to the electron-donating amino group may show some shielding. For comparison, the ¹³C NMR spectrum of 4-aminoquinoline (B48711) shows nine distinct signals corresponding to its carbon framework nih.gov. The carbonyl carbon in a related naphthopyranone appears at a high chemical shift of δC 159.80 ppm, illustrating the deshielding effect of electronegative atoms mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from similar quinoline (B57606) structures. Actual experimental values may vary.

¹H NMR ¹³C NMR
Proton Predicted δ (ppm) Carbon Predicted δ (ppm)
H-2 8.5 - 8.8 C-2 145 - 150
H-4 7.8 - 8.1 C-3 140 - 145
H-6 7.5 - 7.8 C-4 125 - 130
H-7 7.6 - 7.9 C-4a 128 - 132
NH₂ 4.5 - 5.5 (broad) C-5 115 - 120
C-6 130 - 135
C-7 128 - 132
C-8 118 - 123

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton connectivity around the quinoline rings (e.g., the coupling between H-6 and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the entire molecular skeleton by observing long-range correlations, for instance, from the H-4 proton to carbons C-5 and C-8a researchgate.net.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. americanpharmaceuticalreview.com The spectrum of this compound would be characterized by several key absorption bands.

The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.comlibretexts.org A primary amine also typically exhibits an N-H bending (scissoring) vibration around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aromatic amine would appear in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Other characteristic peaks would include C=C and C=N stretching vibrations within the aromatic quinoline ring system (typically 1600-1450 cm⁻¹), C-H stretching from the aromatic rings (>3000 cm⁻¹), and C-H bending vibrations (900-670 cm⁻¹). The C-Br stretching vibrations are expected to appear at lower frequencies, typically in the 600-500 cm⁻¹ region. For other quinoline derivatives, vibrational spectra have been successfully analyzed using both experimental measurements and theoretical DFT calculations to assign the key bands. researchgate.netnih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) 3500 - 3300 Medium
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
N-H Bend (scissoring) 1650 - 1580 Medium
Aromatic C=C and C=N Stretch 1600 - 1450 Medium-Strong
C-N Stretch (aromatic) 1335 - 1250 Strong
Aromatic C-H Bend (out-of-plane) 900 - 670 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. chemguide.co.ukwikipedia.org

For this compound (C₉H₆Br₂N₂), the molecular ion peak (M⁺) would be a key feature. Due to the presence of two bromine atoms, this peak would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks: (M)⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 1:2:1.

Electron impact (EI) ionization would cause the energetically unstable molecular ion to break apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org Common fragmentation pathways for this molecule could include:

Loss of a bromine atom: [M - Br]⁺

Sequential loss of two bromine atoms: [M - 2Br]⁺

Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic rings.

Loss of the amino group: [M - NH₂]⁺

Analysis of quinolone antibiotics, which share the core quinoline structure, shows that fragmentation patterns are highly dependent on the specific substituent groups, allowing for detailed structural inference. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Description Predicted m/z
[M]⁺ Molecular ion (with ²x⁷⁹Br) 300
[M+2]⁺ Molecular ion (with ¹x⁷⁹Br, ¹x⁸¹Br) 302
[M+4]⁺ Molecular ion (with ²x⁸¹Br) 304
[M-Br]⁺ Loss of one bromine atom 221/223

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Structure Probing

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The quinoline ring system is a chromophore that absorbs strongly in the UV region. The absorption spectrum is characterized by specific wavelengths of maximum absorbance (λₘₐₓ), which are sensitive to the type and position of substituents on the ring.

The introduction of an amino group (an auxochrome) typically causes a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). researchgate.net Conversely, the electron-withdrawing bromine atoms may have a more complex effect. The UV-Vis spectrum of this compound would be expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. Studies on various aminoquinoline derivatives in ethanol (B145695) have shown maximum absorption in the UV-Vis range, with the specific λₘₐₓ values being highly dependent on the molecular structure. researchgate.net For instance, primaquine, an aminoquinoline derivative, shows an absorption maximum at 350 nm. scialert.net

Table 4: Expected UV-Vis Absorption Data for this compound Note: λₘₐₓ values are highly solvent-dependent.

Electronic Transition Expected λₘₐₓ Range (nm) Solvent
π → π* 250 - 280 Ethanol/Methanol

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable in the analysis of quinoline derivatives, providing robust methods for the separation of complex mixtures, purification of target compounds, and assessment of purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools in this regard, each offering distinct advantages for the characterization of compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Separation of Isomers and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for assessing the purity of synthetic batches and for separating closely related structural isomers, which often exhibit similar physical properties, making their separation by other means challenging.

In the context of substituted quinolines, reversed-phase HPLC (RP-HPLC) is the most common modality. This method utilizes a nonpolar stationary phase (typically C18 or C8 silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For amine-containing compounds such as this compound, the pH of the mobile phase is a critical parameter. Acidic modifiers, such as formic acid or trifluoroacetic acid (TFA), are often added to the mobile phase to protonate the basic amine group. This protonation suppresses silanol (B1196071) interactions with the stationary phase, leading to improved peak shape and resolution.

The purity of this compound can be accurately determined by analyzing the chromatogram for the presence of any impurity peaks. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. Isomeric purity is particularly important in pharmaceutical and materials science applications, and HPLC is adept at separating regioisomers that may arise during synthesis, such as other dibromo-substituted or amino-positioned quinoline isomers.

Below are typical HPLC conditions that could be applied for the analysis of this compound, based on established methods for similar aromatic amines and halogenated heterocycles.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterConditionPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides a nonpolar stationary phase for effective separation based on hydrophobicity.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA buffered aqueous-organic system for reversed-phase chromatography. The acid improves peak shape.
Gradient 5% B to 95% B over 20 minutesA gradient elution ensures that compounds with a wide range of polarities can be eluted and resolved.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between speed and resolution.
Column Temperature 30 °CControlled temperature ensures reproducible retention times and improves efficiency.
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nmAllows for the detection of aromatic compounds and provides spectral data to aid in peak identification.
Injection Volume 10 µLA typical volume for analytical injections.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While this compound itself has a relatively high boiling point and may not be sufficiently volatile for direct GC analysis without thermal degradation, GC-MS becomes highly effective for its analysis following a derivatization step.

Derivatization involves chemically modifying the compound to increase its volatility and thermal stability. For primary amines like the one present in this compound, common derivatization techniques include acylation or silylation. For instance, reacting the amine group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. This process blocks the polar N-H bond, reducing intermolecular hydrogen bonding and significantly increasing the compound's volatility.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can confirm the identity of the compound and its derivatives. This technique is also highly sensitive for detecting and identifying volatile impurities that may be present in the sample.

The following table outlines a representative GC-MS method for the analysis of a silylated derivative of this compound.

Table 2: Representative GC-MS Parameters for Analysis of Derivatized this compound

ParameterConditionPurpose
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSSilylates the primary amine group to increase volatility and thermal stability for GC analysis.
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A common, low-polarity column suitable for a wide range of derivatized organic compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas to transport the sample through the column.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the derivatized analyte upon injection.
Oven Program Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 minA temperature program to separate compounds based on their boiling points and column interactions.
MS Ion Source Temp 230 °CThe temperature at which ionization of the eluting compounds occurs.
MS Quadrupole Temp 150 °CThe temperature of the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, high-energy ionization method that produces reproducible fragmentation patterns for identification.
Mass Range 50 - 550 amuThe range of mass-to-charge ratios scanned by the detector to capture the parent ion and key fragments.

Computational and Theoretical Studies of 5,8 Dibromoquinolin 3 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations can predict molecular geometry, electronic structure, and reactivity, guiding synthetic efforts and explaining experimental observations.

Density Functional Theory (DFT) has become a standard computational tool for studying quinoline (B57606) derivatives due to its favorable balance of accuracy and computational cost. rsc.org DFT calculations are employed to optimize molecular structures, predict vibrational frequencies, and determine various electronic properties. rsc.org In the study of quinolines, DFT methods, often using functionals like B3LYP, are utilized to calculate quantum-molecular descriptors such as frontier molecular orbitals, charge distribution via molecular electrostatic potential (MEP) surfaces, and local ionization energy. researchgate.net These descriptors help in understanding the stability and reactivity of the molecules. For instance, the calculated geometric parameters (bond lengths and angles) for quinoline derivatives using DFT have shown good agreement with experimental data from X-ray crystallography. Furthermore, DFT is used to explore properties like chemical hardness, softness, electronegativity, and the electrophilicity index, which provide a quantitative measure of the molecule's reactivity. rsc.orgrsc.org

The electronic properties of 5,8-Dibromoquinolin-3-amine are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity.

In quinoline derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attacks. DFT calculations can map these frontier orbitals, providing a visual representation of the electron density distribution. researchgate.net This analysis is critical for predicting how the molecule will interact with other reagents and for understanding its electronic transition properties, which are relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net

Table 1: Representative Frontier Orbital Energies for a Quinoline Derivative

Molecular OrbitalEnergy (eV)Description
HOMO-6.2Electron-donating capacity
LUMO-1.8Electron-accepting capacity
Energy Gap (ΔE)4.4Chemical reactivity indicator

Note: This table presents typical values for a quinoline derivative as found in computational studies; specific values for this compound would require dedicated calculations.

Computational Modeling of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome and optimizing conditions. Computational modeling allows for the exploration of potential reaction pathways and the characterization of transition states (TS), which are high-energy structures that connect reactants to products. ethz.ch For quinoline derivatives, these methods can elucidate mechanisms of synthesis, degradation, or metabolic transformation.

By employing quantum chemical methods, researchers can map the potential energy surface (PES) of a reaction. ethz.ch This involves locating the stable intermediates and the transition states that link them. The calculated energy barriers (activation energies) associated with these transition states can predict the feasibility and rate of a particular reaction pathway. ethz.ch While specific reaction pathway studies on this compound are not extensively documented, the established computational methodologies are readily applicable to investigate its synthesis, functionalization, or potential metabolic fate. ethz.ch

In Silico Investigations of Molecular Interactions

The biological activity and material properties of this compound and its derivatives are determined by their interactions with other molecules. In silico methods, such as molecular docking and molecular dynamics, are used to investigate these non-covalent interactions in detail.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.comnih.gov This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding structure-activity relationships. For quinoline derivatives, docking studies have been used to predict binding modes with various enzymes and receptors. mdpi.comnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com For example, docking studies on quinoline derivatives have identified crucial hydrogen bonding interactions with amino acid residues like GLN47 and ARG136 in certain dehydrogenase inhibitors. mdpi.com Such predictions are the first step in designing more potent and selective inhibitors based on the this compound scaffold.

Non-covalent interactions like hydrogen bonds and π-π stacking are critical in determining the supramolecular structure of quinoline derivatives in solid-state and biological systems. rsc.orgnih.gov

Hydrogen Bonding: The amine group (-NH2) and the quinoline nitrogen atom in this compound can act as hydrogen bond donors and acceptors, respectively. These interactions play a significant role in the formation of ordered structures in crystals and in binding to biological targets. mdpi.comarkat-usa.org Quantum-chemical simulations can be used to analyze the dynamics and strength of these hydrogen bonds. nih.govmdpi.com

Stacking Interactions: The planar aromatic quinoline ring system is prone to π-π stacking interactions, where two aromatic rings arrange themselves in a face-to-face or face-to-edge manner. rsc.orgnih.gov These interactions are fundamental to the structure of DNA and proteins and contribute significantly to ligand-receptor binding. acs.orgnih.gov Statistical analysis of crystal structures has shown that π-π stacking is a common and important interaction for quinoline-based ligands, often leading to the formation of dimers or higher-order assemblies. rsc.orgrsc.org The perpendicular distance between stacked quinoline rings is typically around 3.4 to 3.5 Å. rsc.org

Table 2: Common Intermolecular Interactions in Quinoline Derivatives

Interaction TypeKey Atoms/Groups InvolvedTypical Distance/Energy
Hydrogen BondN-H···O, O-H···N, N-H···N1.5 - 2.5 Å (H···Acceptor)
π-π StackingParallel quinoline rings3.4 - 3.8 Å
C-H···π InteractionC-H bond and aromatic ring2.5 - 3.0 Å (H···Centroid)

Substituent Effects on Conformation and Electronic Distribution

The conformational preferences and electronic landscape of this compound are significantly influenced by the nature and position of its substituents: the two bromine atoms and the amino group on the quinoline framework.

The amino group at the 3-position is a strong π-electron donating group due to the lone pair of electrons on the nitrogen atom. This donation of electron density into the quinoline ring system, a phenomenon known as the mesomeric or resonance effect, increases the electron density of the aromatic system, particularly at the ortho and para positions relative to the amino group. This heightened electron density can influence the molecule's reactivity and its interaction with other molecules.

A hypothetical analysis of substituent effects on the electronic properties can be summarized in the following table:

SubstituentPositionInductive EffectMesomeric (Resonance) EffectOverall Impact on Ring Electron Density
-NH₂3Weakly withdrawingStrongly donatingIncrease
-Br5Strongly withdrawingWeakly donatingDecrease
-Br8Strongly withdrawingWeakly donatingDecrease

Interactive Data Table: Predicted Substituent Effects on Electronic Properties (Note: This table is based on general principles of physical organic chemistry as direct computational data for this compound is not available.)

PropertyInfluence of -NH₂ GroupInfluence of -Br AtomsPredicted Net Effect
Electron Density of Quinoline Ring IncreaseDecreaseOverall distribution is polarized, with increased density near the amino group and decreased density near the bromine atoms.
Dipole Moment Contributes to the overall dipole moment.Significantly contributes to the overall dipole moment due to high electronegativity.A significant molecular dipole moment is expected.
Reactivity towards Electrophiles Activates the ring, directing to positions ortho and para to the amino group.Deactivates the ring.The directing effect of the amino group is likely to dominate, though the overall reactivity will be attenuated by the bromine atoms.

Crystal Structure Prediction and Analysis of Intermolecular Forces

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. Predicting the crystal structure of this compound from its molecular structure is a complex computational challenge, but an analysis of the functional groups present allows for a qualitative prediction of the dominant intermolecular interactions.

The primary intermolecular forces expected to be present in the crystal lattice of this compound are:

Hydrogen Bonding: The amino group is a classic hydrogen bond donor, with the N-H bonds capable of forming strong interactions with hydrogen bond acceptors. In the absence of other strong acceptors, the nitrogen atom of the quinoline ring of a neighboring molecule could act as a hydrogen bond acceptor. This N-H···N interaction is a common motif in the crystal structures of amino-substituted N-heterocycles.

Halogen Bonding: The bromine atoms on the quinoline ring can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. The nitrogen atom of the amino group or the quinoline ring of a neighboring molecule could serve as the halogen bond acceptor. These Br···N or Br···Br interactions can play a significant role in directing the crystal packing.

Computational crystal structure prediction (CSP) methods would involve generating a multitude of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. The most stable predicted structures would provide insights into the likely polymorphs of this compound.

A summary of the probable intermolecular forces and their characteristics is presented below:

Intermolecular ForceDonorAcceptorRelative StrengthExpected Role in Crystal Packing
Hydrogen Bonding -NH₂ (N-H)Quinoline NitrogenStrongMajor directional force, likely forming chains or networks of molecules.
Halogen Bonding -BrAmino Nitrogen, Quinoline Nitrogen, or another BromineModerateDirectional force contributing to the specific arrangement of molecules.
π-π Stacking Quinoline Ring (π-system)Quinoline Ring (π-system)ModerateContributes to the close packing of the aromatic systems, often in a slipped-parallel or T-shaped arrangement.
Van der Waals Forces All atomsAll atomsWeak (but collectively significant)Non-directional, contributes to overall crystal density and stability.

Interactive Data Table: Predicted Intermolecular Interactions (Note: This table is a qualitative prediction based on the molecular structure, as experimental crystallographic data is not available.)

Interaction TypePotential Donor/Acceptor SitesPredicted Geometric ArrangementEstimated Contribution to Lattice Energy
N-H···N Hydrogen Bond Amine (H) and Quinoline (N)Linear or near-linear arrangement between N-H and the acceptor N.High
Br···N Halogen Bond Bromine (σ-hole) and Quinoline/Amine (N)Typically a linear C-Br···N geometry.Moderate
π-π Stacking Face-to-face or offset stacking of quinoline rings.Parallel-displaced or T-shaped.Moderate

Applications of 5,8 Dibromoquinolin 3 Amine in Advanced Organic Synthesis and Materials Science

Utilization as a Key Building Block for Complex Heterocyclic Architectures

The structure of 5,8-Dibromoquinolin-3-amine is primed for the construction of elaborate heterocyclic systems. The presence of reactive C-Br bonds and a nucleophilic amino group allows for sequential or one-pot reactions to build fused ring systems. Polyfunctionalized heterocyclic compounds are of significant interest to medicinal and materials scientists due to their diverse biological and physical properties. researchgate.net

Researchers can leverage the different reactivities of the functional groups to achieve regioselective synthesis. For instance, the amino group can be acylated or used as a nucleophile in substitution reactions, while the bromine atoms are ideal handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide variety of substituents (aryl, alkyl, amino groups, etc.) at the 5- and 8-positions, leading to novel and complex quinoline (B57606) derivatives.

A hypothetical synthetic pathway illustrating this potential is the construction of a pyrimido[4,5,6-de]quinoline system. The initial step would involve the reaction of the 3-amino group, followed by an intramolecular cyclization that utilizes one of the bromo-substituents. Such strategies are pivotal in creating novel molecular frameworks that can be screened for potential pharmaceutical applications.

Reaction TypePosition(s)Potential ReagentsResulting Structure
Suzuki Coupling5 and/or 8Arylboronic acids, Pd catalystAryl-substituted quinolines
Buchwald-Hartwig5 and/or 8Amines, Pd catalystAmino-substituted quinolines
Acylation3Acyl chlorides, anhydrides3-Amidoquinoline derivatives
Cyclization3 and 5 (or 8)Bifunctional reagentsFused polycyclic heterocycles

Role as a Precursor in Multi-Step Synthetic Sequences

In multi-step synthesis, the choice of starting material is critical. This compound serves as an excellent precursor due to its differentiated reactive sites. amerigoscientific.comenamine.net The bromine atoms can be selectively addressed based on reaction conditions, or the amino group can be transformed into other functionalities, such as a diazonium salt, which can then undergo Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).

This step-wise functionalization is essential for building complex molecules where precise control over the substitution pattern is required. For example, a synthetic sequence could begin with the protection of the amino group, followed by a selective Suzuki coupling at the 8-position. Subsequent deprotection and modification of the amino group, followed by a second cross-coupling at the 5-position, would yield a highly decorated quinoline derivative that would be difficult to access through other means.

Table of Potential Synthetic Transformations:

Step Position Transformation Reagents Purpose
1 3 Amine Protection Boc anhydride To prevent side reactions in subsequent steps.
2 8 Suzuki Coupling R¹-B(OH)₂, Pd(PPh₃)₄ Selective introduction of an aryl/alkyl group.
3 3 Deprotection Trifluoroacetic acid To liberate the amine for further reaction.
4 3 Diazotization/Sandmeyer NaNO₂, H₂SO₄; CuCN Conversion of amine to a nitrile group.

Integration into Ligand Design for Coordination Chemistry and Catalysis

The field of coordination chemistry relies on the design of organic molecules (ligands) that can bind to metal ions, forming complexes with specific geometries and electronic properties. researchgate.net These complexes are central to the development of new catalysts, sensors, and materials. Quinoline derivatives, particularly those bearing amino groups like 8-aminoquinoline (B160924), are well-established ligands due to the presence of two nitrogen donor atoms (the ring nitrogen and the exocyclic amino nitrogen) that can form a stable five-membered chelate ring with a metal center. nih.govresearchgate.net

This compound offers a unique scaffold for ligand design. The 3-amino group and the quinoline nitrogen can act as a bidentate chelate system. The two bromine atoms significantly influence the ligand's electronic properties through their electron-withdrawing inductive effects. This modification can tune the stability and reactivity of the resulting metal complex. Furthermore, the bromine atoms can serve as points of attachment to immobilize the catalytic complex on a solid support or to integrate it into larger supramolecular structures. The design of such ligands is crucial for creating catalysts for a variety of organic transformations, including Knoevenagel condensations and oxidation reactions. nih.gov

Exploration in the Development of Functional Organic Materials (e.g., Dyes, Luminescent Compounds)

Quinoline-based structures are known to be part of many functional organic materials, including OLEDs (Organic Light-Emitting Diodes) and chemical sensors. bldpharm.com The extended π-system of the quinoline ring often imparts desirable photophysical properties, such as fluorescence. The substituents on the ring play a critical role in modulating these properties.

In this compound, the electron-donating amino group and the electron-withdrawing bromine atoms create a "push-pull" electronic environment, which can lead to interesting optical properties, such as large Stokes shifts or solvatochromism. The bromine atoms can also promote intersystem crossing via the heavy-atom effect, potentially leading to phosphorescent materials suitable for OLED applications. While specific studies on the luminescent properties of this exact compound are not widely reported, related brominated 8-hydroxyquinolines have shown significant biological and photophysical activity, suggesting the potential of this scaffold. nih.gov

Potential Material Applications and Influencing Factors:

Material Type Key Structural Feature Role of Substituents Potential Advantage
Fluorescent Dyes Quinoline π-system Amino group (donor) and Bromo groups (acceptor/heavy atom) modify emission wavelength and quantum yield. High sensitivity to the local environment (sensing).
OLED Emitters Quinoline Core Bromine atoms may enhance phosphorescence through the heavy-atom effect. Potentially efficient triplet emitters for OLEDs.

Frameworks for Future Research Directions in Quinoline Chemistry

The future of quinoline chemistry, and specifically the application of building blocks like this compound, is heading in several exciting directions. A primary focus will be on the development of more sustainable and efficient synthetic methods. mdpi.com This includes the use of earth-abundant metal catalysts (e.g., iron, copper) for the cross-coupling reactions at the bromine positions, as well as exploring photocatalytic protocols.

Another promising avenue is the integration of computational chemistry and machine learning to predict the properties and synthetic pathways for novel quinoline derivatives. mdpi.com By modeling how different substituents at the 3-, 5-, and 8-positions will affect the molecule's electronic structure, researchers can pre-select candidates for synthesis with desired properties, whether for medicinal applications or materials science.

Finally, the use of this compound as a scaffold for creating complex, three-dimensional molecules is an area ripe for exploration. Moving beyond flat, aromatic systems to create more intricate, sp³-rich structures could unlock new biological activities and material properties previously inaccessible with traditional planar quinoline derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.